![molecular formula C18H25N2O2P B14651613 Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate CAS No. 53790-10-6](/img/structure/B14651613.png)
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl P-aziridin-1-yl-N-tricyclo[3311~3,7~]decan-1-ylphosphonamidate is a complex organic compound characterized by its unique tricyclic structure and aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate typically involves the following steps:
Formation of the Tricyclic Core: The tricyclo[3.3.1.1~3,7~]decane core is synthesized through a series of cyclization reactions, often starting from simpler bicyclic precursors.
Introduction of the Aziridine Ring: The aziridine ring is introduced via a nucleophilic substitution reaction, where an appropriate aziridine precursor reacts with the tricyclic core.
Phosphonamidate Formation: The final step involves the formation of the phosphonamidate group through a reaction with a phosphonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve ring-opening.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate has several scientific research applications:
Polymer Chemistry: Used as a building block for synthesizing polyamines through ring-opening polymerization.
Medicinal Chemistry:
Material Science: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate involves its interaction with molecular targets through its reactive aziridine ring. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in polymerization and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane, 1-phenyl-: Shares the tricyclic core but lacks the aziridine and phosphonamidate functionalities.
Aziridine, 1-phenyl-: Contains the aziridine ring but lacks the tricyclic core and phosphonamidate group.
Uniqueness
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate is unique due to its combination of a tricyclic core, aziridine ring, and phosphonamidate group. This combination imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
53790-10-6 |
|---|---|
Molekularformel |
C18H25N2O2P |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[aziridin-1-yl(phenoxy)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C18H25N2O2P/c21-23(20-6-7-20,22-17-4-2-1-3-5-17)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h1-5,14-16H,6-13H2,(H,19,21) |
InChI-Schlüssel |
NJBYCYFQWFNVMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=O)(NC23CC4CC(C2)CC(C4)C3)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
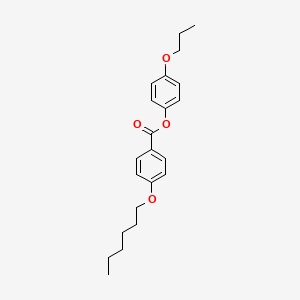



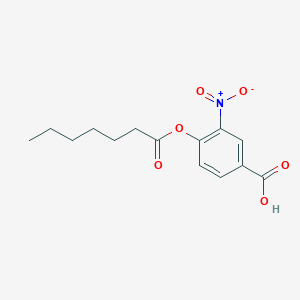
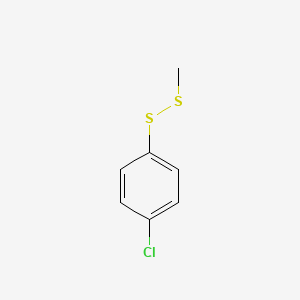
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
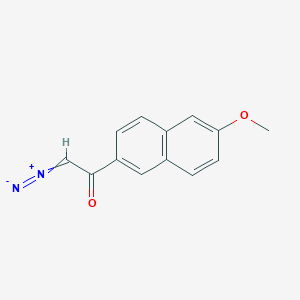
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

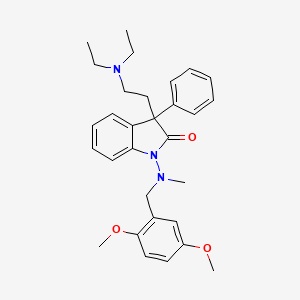

![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
